5-(4-Bromo-2-chlorophenyl)oxazole

Catalog No.
S6586619
CAS No.
2002638-40-4
M.F
C9H5BrClNO
M. Wt
258.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Bromo-2-chlorophenyl)oxazole

CAS Number

2002638-40-4

Product Name

5-(4-Bromo-2-chlorophenyl)oxazole

IUPAC Name

5-(4-bromo-2-chlorophenyl)-1,3-oxazole

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H

InChI Key

NZRPUBFMZMHLSU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Cl)C2=CN=CO2

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CN=CO2

5-(4-Bromo-2-chlorophenyl)oxazole is a heterocyclic compound characterized by its molecular formula C9H5BrClNOC_9H_5BrClNO and a molecular weight of 258.5 g/mol. This compound features a five-membered oxazole ring, which is fused to a phenyl group that carries both bromine and chlorine substituents. The unique combination of these halogens on the aromatic ring imparts distinctive chemical properties that make this compound a subject of interest in various fields, including medicinal chemistry and materials science.

There is no known mechanism of action for 5-(4-Bromo-2-chlorophenyl)oxazole.

As information on this specific compound is limited, it's best to handle it with caution assuming similar properties to other halogenated aromatic compounds. This may include:

  • Skin and eye irritation: Due to potential corrosive nature [].
  • Respiratory irritation: If inhaled as dust or vapor [].
  • Environmental hazard: Potential for bioaccumulation due to the presence of halogens.

  • Substitution Reactions: The bromine or chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions. For instance, sodium iodide in acetone can facilitate halogen exchange.
  • Oxidation and Reduction: The oxazole ring can be modified through oxidation or reduction processes, allowing the formation of different derivatives. Potassium permanganate may be used as an oxidizing agent, while lithium aluminum hydride serves as a reducing agent.
  • Coupling Reactions: This compound can participate in coupling reactions to create more complex molecular structures, expanding its utility in synthetic organic chemistry.

The specific products formed from these reactions depend on the conditions and reagents employed.

Research indicates that 5-(4-Bromo-2-chlorophenyl)oxazole exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an antimicrobial and anticancer agent. The mechanism of action often involves interactions with biological targets such as enzymes or receptors, where the oxazole ring can engage in hydrogen bonding and other interactions that modulate target activity .

In vitro studies have demonstrated that derivatives of this compound can induce cell cycle arrest in cancer cell lines, indicating its potential as a therapeutic agent against various malignancies .

The synthesis of 5-(4-Bromo-2-chlorophenyl)oxazole typically involves several steps:

  • Formation of an Amide: The reaction begins with the conversion of 4-bromo-2-chlorobenzoyl chloride with an appropriate amine to form an amide intermediate.
  • Cyclization: This amide is then subjected to cyclization conditions to form the oxazole ring. Various conditions such as temperature and solvents may be optimized to enhance yield and purity.
  • Industrial Production: For larger-scale synthesis, continuous flow reactors and advanced technologies are often employed to improve efficiency and scalability while maintaining high purity levels.

5-(4-Bromo-2-chlorophenyl)oxazole has diverse applications across multiple domains:

  • Medicinal Chemistry: It serves as a crucial building block for synthesizing potential pharmaceutical agents, particularly those targeting microbial infections and cancer cells.
  • Materials Science: The compound is explored for developing novel materials with specific electronic and optical properties due to its unique structure.
  • Biological Studies: It acts as a probe in investigations related to the biological interactions of oxazole derivatives with various targets .

Studies on 5-(4-Bromo-2-chlorophenyl)oxazole have focused on its interactions with biological macromolecules. Its ability to bind to tubulin has been noted, which is significant for understanding its anticancer properties. The presence of electron-withdrawing groups like bromine and chlorine enhances its binding affinity, impacting cellular processes such as mitosis by inhibiting tubulin polymerization .

Several compounds share structural similarities with 5-(4-Bromo-2-chlorophenyl)oxazole, including:

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

The uniqueness of 5-(4-Bromo-2-chlorophenyl)oxazole lies in its dual halogen substitution pattern on the phenyl ring, which significantly influences its reactivity and interaction profile compared to similar compounds. This specific arrangement contributes to distinct electronic properties that enhance its potential applications in medicinal chemistry and materials science.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

256.92430 g/mol

Monoisotopic Mass

256.92430 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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